methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Research groups synthesizing Abl/Src kinase inhibitors often face multi-step routes when starting from mono-functionalized azaindoles, adding time and cost. - Orthogonal 5-nitro & 2-carboxylate handles enable parallel library diversification: reduce nitro to amine for amidation while independently hydrolyzing the ester to a carboxylic acid. - Validated 98% hydrolysis yield at scale minimizes material loss during lead optimization and preclinical supply. - ≥97% purity reduces re-purification burden, streamlining synthetic workflows from discovery through early development.

Molecular Formula C9H7N3O4
Molecular Weight 221.172
CAS No. 952182-17-1
Cat. No. B586458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS952182-17-1
SynonymsMethyl 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate;  5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Methyl Ester; 
Molecular FormulaC9H7N3O4
Molecular Weight221.172
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
InChIKeyWWCIKRATXUMSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Nitro-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate: Kinase-Targeted Building Block


Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-17-1), also known as methyl 5-nitro-7-azaindole-2-carboxylate, is a heterocyclic organic compound belonging to the azaindole family. Its core structure, the 7-azaindole scaffold, is a recognized privileged structure in medicinal chemistry and a well-established bioisostere of indole and purine [1]. The compound features a unique substitution pattern with a nitro group at the 5-position and a methyl ester at the 2-position, which enables targeted synthetic transformations [2]. It is primarily utilized as a key intermediate in the preparation of inhibitors for protein kinases, particularly Abl and Src [3][4], and has been explicitly employed as a starting building block in patented synthetic routes for novel kinase inhibitors [2].

The Critical 5-Nitro-2-Carboxylate Motif for Synthesis


Generic substitution of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate with other azaindole or pyrrolopyridine derivatives is not feasible for research programs requiring specific synthetic handles. The combination of a nitro group at the 5-position and a carboxylate ester at the 2-position is a precise functional group pattern that is not present in simpler analogs like 5-nitro-7-azaindole (CAS 101083-92-5) or 7-azaindole-2-carboxylate esters. This dual functionality is essential for executing orthogonal synthetic pathways; for instance, the nitro group can be selectively reduced to an amine for subsequent amidation or coupling reactions, while the ester moiety can be independently hydrolyzed to a carboxylic acid for further derivatization [1]. Using a mono-functionalized analog would necessitate additional, often lower-yielding, steps to install the missing functionality, increasing time and resource expenditure. Furthermore, specific kinase inhibitor programs, such as those targeting Abl and Src, have established synthetic routes that rely on this exact substitution pattern, making it a non-negotiable starting material for replicating or modifying those chemical series [2].

Differentiation Against Analogous Building Blocks


High-Yield Hydrolysis to Carboxylic Acid Intermediate

The hydrolysis of methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate proceeds with a reported yield of 98% to afford 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a key intermediate for further amide bond formation [1]. In the context of heterocyclic ester hydrolysis, yields for similar systems can vary widely (typically 70-90%) based on electronic and steric factors. The near-quantitative yield demonstrates an efficient and robust transformation, which is a critical parameter for minimizing material loss and cost during scale-up.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor

Validated Utility for Abl and Src Kinase Inhibitors

Unlike many uncharacterized building blocks, methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is explicitly documented as being used in the preparation of inhibitors targeting the clinically relevant Abl and Src family of protein kinases [1]. This specific application distinguishes it from other azaindole derivatives that may be used for different target classes (e.g., SGK1, TNIK) or have no reported utility. This established precedent reduces the risk associated with procuring a novel building block for a drug discovery program focused on these oncogenic targets.

Oncology Kinase Inhibitor Chemical Biology

Strategic Orthogonal Functionalization for Library Synthesis

The simultaneous presence of a nitro group at the 5-position and a methyl ester at the 2-position provides two orthogonal functional handles that can be manipulated independently [1]. For example, the nitro group can be reduced to an amine (a common pharmacophoric element) while the ester is hydrolyzed to an acid for amide coupling. In contrast, a building block like 5-nitro-7-azaindole (CAS 101083-92-5) lacks the C-2 ester handle, and 7-azaindole-2-carboxylate esters lack the C-5 nitro group, limiting their versatility and requiring additional synthetic steps to achieve the same substitution pattern.

Medicinal Chemistry Library Synthesis Scaffold Decoration

High Purity Grade for Reproducible Biological Assays

Commercially available methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is routinely supplied with a certified purity of 97% or higher . In contrast, many niche heterocyclic building blocks are offered at lower purities (e.g., 90-95%) which can introduce confounding impurities into sensitive biological assays (e.g., cellular IC50 determinations, enzyme kinetics). The higher initial purity reduces the need for in-house re-purification, saving time and ensuring that observed biological activity is attributable to the intended compound.

Assay Development Chemical Biology Procurement

High-Value Application Scenarios


Abl and Src Kinase Inhibitor Synthesis

Research groups focused on developing novel inhibitors for Abelson (Abl) and Src family kinases can utilize methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a direct entry point into a known chemical series. The compound's documented use in preparing such inhibitors [1] provides a validated starting point for medicinal chemistry optimization, potentially reducing lead discovery timelines. The high-yielding hydrolysis to the corresponding carboxylic acid [2] offers a scalable route to key intermediates for generating focused compound libraries.

Diversified 7-Azaindole Compound Library Generation

Medicinal chemists can leverage the orthogonal reactivity of the 5-nitro and 2-carboxylate groups for parallel library synthesis. The high-yield hydrolysis step [1] allows for the efficient preparation of a versatile carboxylic acid intermediate, which can then be coupled with a wide range of amines. Independently, the nitro group can be reduced to an amine for subsequent diversification, enabling the rapid exploration of structure-activity relationships (SAR) around the 7-azaindole core with minimal synthetic steps.

Scalable Synthetic Routes for Preclinical Candidates

For industrial and academic labs advancing compounds toward preclinical development, the robust and high-yielding nature of the transformations involving this building block is critical. The 98% yield for the initial hydrolysis step [1] minimizes material loss during scale-up, improving process economics and ensuring a reliable supply of advanced intermediates for toxicology and in vivo efficacy studies. The high commercial purity of the starting material [2] also reduces the burden of re-purification, streamlining the overall synthetic workflow.

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